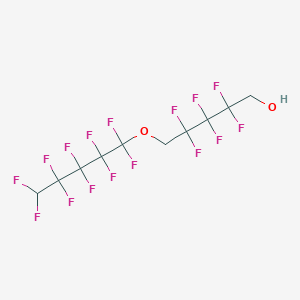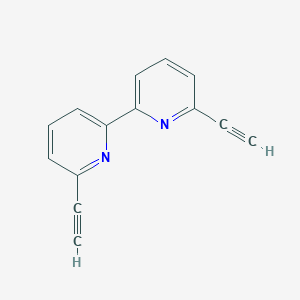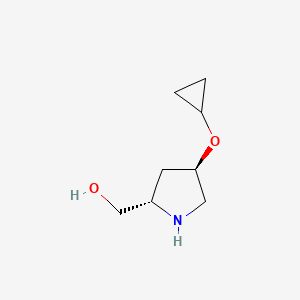![molecular formula C6H10N2O B12818213 (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B12818213.png)
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a bicyclic compound characterized by its unique structural framework. This compound is notable for its rigid bicyclic structure, which imparts significant stability and distinct chemical properties. It is often explored in medicinal chemistry due to its potential biological activities and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. One efficient method includes the use of an organic or iridium photoredox catalyst under blue LED irradiation. This method is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Specific details on industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Commonly used to modify the bicyclic structure or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized bicyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is used as a precursor for synthesizing more complex molecules. Its rigid structure makes it an excellent scaffold for developing new compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules. Its unique structure allows it to bind selectively to certain proteins or enzymes, making it a valuable tool in biochemical assays.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s rigid structure allows it to fit precisely into binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-1-(Propan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxamide
- (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide stands out due to its specific stereochemistry and the presence of the carboxamide group. These features contribute to its unique reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9)/t3-,4-,5-/m1/s1 |
InChI Key |
MCEWPPMUTVLMJG-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1N[C@H](C2)C(=O)N |
Canonical SMILES |
C1C2C1NC(C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


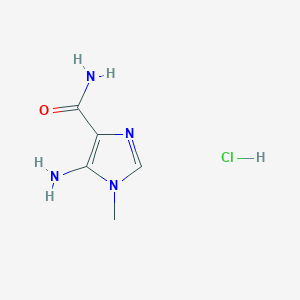
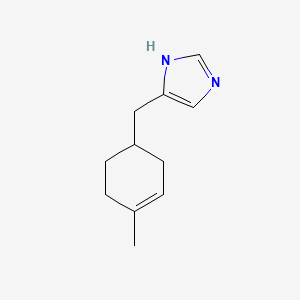
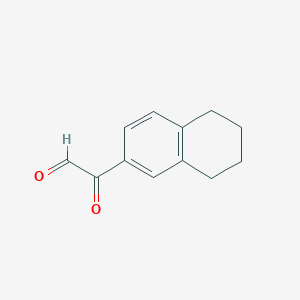
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid](/img/structure/B12818167.png)
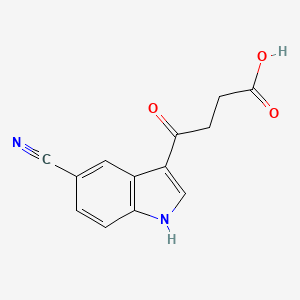

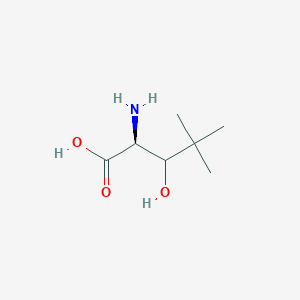
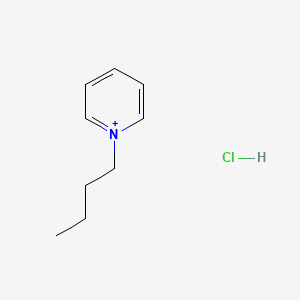
![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)
